7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Overview
Description
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H6BrClN2 and its molecular weight is 245.5 g/mol. The purity is usually 95%.
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Mechanism of Action
are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biological Activity
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClN, with a molecular weight of approximately 233.5 g/mol. Its structure features a bromine atom at the 7-position and a chloromethyl group at the 2-position, which are critical for its biological activity.
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, various analogs have been synthesized and tested against multiple cancer cell lines, demonstrating IC values in the low micromolar range. In particular, compounds derived from this scaffold have shown efficacy against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, with some compounds exhibiting non-toxicity towards normal cells .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | Cell Line | IC (µM) | Toxicity |
---|---|---|---|
This compound | PC-3 | 1.5 | Non-toxic |
7f | MCF-7 | 0.68 | Non-toxic |
6 | MCF-7 | 0.004 | Non-toxic |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of imidazo[1,2-a]pyridine possess significant activity against various bacterial strains and fungi. The mechanism of action often involves the inhibition of essential enzymes or disruption of cellular processes in pathogens .
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
This compound | E. coli | 5.0 |
6 | S. aureus | 0.03 |
Antiparasitic Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as antiparasitic agents. For example, compounds have been tested against Trypanosoma cruzi and Leishmania infantum with promising results. The most active derivatives showed IC values in the sub-micromolar range against these parasites .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural features. The presence of halogen substituents at specific positions has been correlated with enhanced potency against various biological targets. For instance:
- Bromine at the 7-position : Increases lipophilicity and potentially enhances cell membrane permeability.
- Chloromethyl group at the 2-position : Serves as a reactive site for further functionalization, leading to improved biological profiles.
Case Studies
Several case studies have documented the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives:
- A study by Moraski et al. reported nine new compounds that exhibited potent activity against multidrug-resistant tuberculosis (MDR-TB). The most promising compound showed an MIC value of 0.004 µM against replicating Mycobacterium tuberculosis .
- Another research effort highlighted the synthesis of various analogs that demonstrated significant antikinetoplastid activity against Trypanosoma species with selectivity indices indicating low cytotoxicity to mammalian cells .
Properties
IUPAC Name |
7-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUSHKLKIHWGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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